2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a synthetic derivative of benzamidine. This compound is known for its complex structure, which includes a phenoxy group, a pyridazinyl group, and a pyridinyl group. It has a molecular formula of C19H20N6O2 and a molecular weight of 364.409 g/mol.
Scientific Research Applications
2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide involves multiple steps. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. The formation of N-(pyridin-2-yl)amides occurs in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of pre-activated acyl halides or anhydrides as starting materials is common. Additionally, alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides have been employed for amide synthesis .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridazinyl groups.
Common Reagents and Conditions
Oxidation: TBHP in decane is commonly used.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazine and pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are mediated through the inhibition of specific enzymes and receptors, modulation of signaling pathways, and interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocycle containing two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position, exhibiting diverse biological activities.
Uniqueness
2-phenoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-19(14-27-15-6-2-1-3-7-15)22-13-12-21-17-9-10-18(25-24-17)23-16-8-4-5-11-20-16/h1-11H,12-14H2,(H,21,24)(H,22,26)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZZNUHKJKDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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